molecular formula C25H18N2O3S2 B2759931 5-(5-methylfuran-2-yl)-2-((2-oxo-2-phenylethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 379239-23-3

5-(5-methylfuran-2-yl)-2-((2-oxo-2-phenylethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2759931
CAS No.: 379239-23-3
M. Wt: 458.55
InChI Key: AAWFSXPRXHTRBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-methylfuran-2-yl)-2-((2-oxo-2-phenylethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C25H18N2O3S2 and its molecular weight is 458.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-(5-methylfuran-2-yl)-2-((2-oxo-2-phenylethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a molecular formula of C25H18N2O3S2 and a molecular weight of 458.55 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure

The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological properties. The presence of the 5-methylfuran and phenacyl thioether groups enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing thiazole and piperazine moieties demonstrated moderate to good antimicrobial activity against various bacterial strains . While specific data on the compound's activity remains limited, its structural similarities suggest potential efficacy.

Anticancer Activity

Compounds with similar frameworks have been investigated for their anticancer properties. The thieno[2,3-d]pyrimidine derivatives have shown significant cytotoxic effects against various cancer cell lines. Research indicates that these compounds may induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of DNA synthesis and disruption of cell cycle progression .

Case Studies

  • Antimicrobial Screening : A study synthesized various thiazole derivatives and assessed their antimicrobial activity. Compounds exhibiting structural similarities to our target compound were found to have effective antibacterial properties against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assays : In vitro studies on thieno[2,3-d]pyrimidine derivatives demonstrated significant cytotoxicity against human cancer cell lines such as HeLa and MCF7. The mechanism involved apoptosis induction through caspase activation .

Data Tables

PropertyValue
Molecular FormulaC25H18N2O3S2
Molecular Weight458.55 g/mol
Purity≥ 95%
Antimicrobial ActivityModerate to Good
Cytotoxicity (IC50)Varies by derivative

Properties

IUPAC Name

5-(5-methylfuran-2-yl)-2-phenacylsulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O3S2/c1-16-12-13-21(30-16)19-14-31-23-22(19)24(29)27(18-10-6-3-7-11-18)25(26-23)32-15-20(28)17-8-4-2-5-9-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWFSXPRXHTRBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.